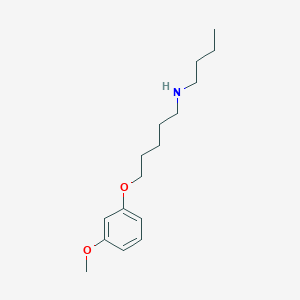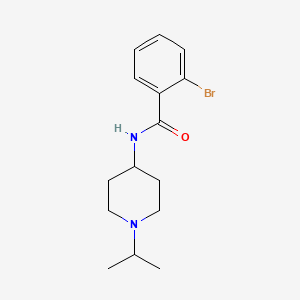![molecular formula C19H22N2O4 B5220543 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5220543.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide, commonly known as URB597, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. URB597 is an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter.
Applications De Recherche Scientifique
URB597 has been extensively studied for its potential therapeutic applications in various medical conditions such as anxiety, depression, pain, and addiction. Research has shown that URB597 increases the levels of anandamide in the brain, which has been associated with the regulation of mood, pain, and appetite.
Mécanisme D'action
URB597 is a selective inhibitor of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide, which is responsible for the breakdown of anandamide. By inhibiting N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide, URB597 increases the levels of anandamide in the brain, which in turn activates the endocannabinoid system. The endocannabinoid system is involved in various physiological processes such as pain, mood, and appetite regulation.
Biochemical and Physiological Effects:
URB597 has been shown to have various biochemical and physiological effects. Research has shown that URB597 increases the levels of anandamide in the brain, which has been associated with the regulation of mood, pain, and appetite. URB597 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
URB597 has several advantages for lab experiments. It is a selective inhibitor of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide, which makes it a useful tool for studying the endocannabinoid system. URB597 is also relatively stable and can be easily synthesized in large quantities. However, URB597 has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in certain experiments. Additionally, URB597 can be toxic at high concentrations, which may limit its use in some experiments.
Orientations Futures
There are several future directions for URB597 research. One area of interest is the potential therapeutic applications of URB597 in various medical conditions such as anxiety, depression, pain, and addiction. Another area of interest is the development of new N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide inhibitors with improved pharmacological properties. Additionally, research is needed to better understand the long-term effects of URB597 and its potential side effects.
Conclusion:
In conclusion, URB597 is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. URB597 is a selective inhibitor of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide, which increases the levels of anandamide in the brain and activates the endocannabinoid system. URB597 has several advantages for lab experiments, but also has some limitations. There are several future directions for URB597 research, including the potential therapeutic applications and the development of new N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide inhibitors.
Méthodes De Synthèse
URB597 was first synthesized by a group of Italian researchers in 2001. The synthesis process involves the reaction of 3,4-dimethoxyphenylacetonitrile with 3-methylbenzylamine in the presence of sodium hydride and DMF. The resulting product is then subjected to a reduction process using lithium aluminum hydride to yield URB597.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-5-4-6-15(11-13)21-19(23)18(22)20-10-9-14-7-8-16(24-2)17(12-14)25-3/h4-8,11-12H,9-10H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPYQRKYMFVHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6877870 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

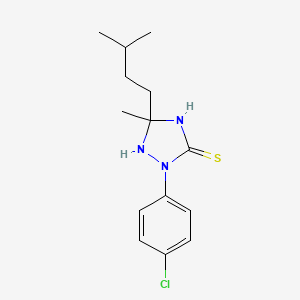
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5220468.png)
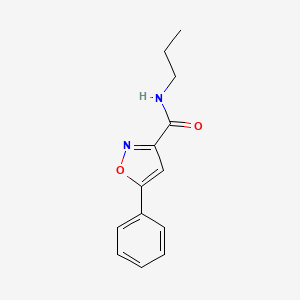
![(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B5220491.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220498.png)
![3-(3-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5220510.png)
![1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene](/img/structure/B5220521.png)
![1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B5220523.png)

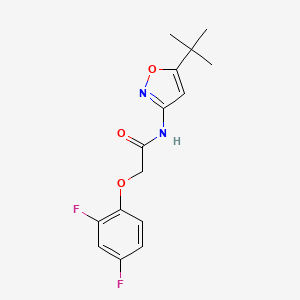
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5220537.png)
![1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5220539.png)
